1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
BenchChem offers high-quality 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Forms and Bioavailability
- Research on polymorphs of a related compound showed that different crystalline forms (alpha and beta) can be obtained by varying recrystallization methods. These forms, along with an amorphous version, were sparingly soluble in water, leading to investigations on solubilization methods. Enhanced bioavailability was observed in some forms, highlighting the importance of crystal forms in drug development (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
- YF476, a closely related compound, was synthesized as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist. Its pharmacological profile was studied both in vitro and in vivo, indicating its potential for clinical applications (Takinami et al., 1997).
Antagonist Activity in Gastric Acid Secretion
- A study on a similar compound, YF476, showed its efficacy as a gastrin/CCK-B antagonist, particularly in inhibiting pentagastrin-induced gastric acid secretion in animals. This suggests its potential use in treating conditions like gastro-oesophageal reflux disease (Semple et al., 1997).
Antioxidant Activity
- Research into derivatives of a related compound identified potential antioxidant activities. The synthesis involved various reactions, including condensation and characterization by spectral data, underlining the diverse applications of these compounds in pharmacology (George et al., 2010).
Receptor Binding for Tumor Targeting
- Novel radioiodinated 1,4-benzodiazepines were developed as selective antagonists for cholecystokinin receptors. Their high affinity and selectivity make them suitable for in vivo tumor targeting, showing the compound's potential in cancer research (Akgün et al., 2009).
Pharmacological Profile
- YM022, a compound closely related to the query, demonstrated potent and highly selective antagonism of gastrin/CCK-B receptors, with potential applications in treating conditions like acid-related diseases (Nishida et al., 1994).
Synthesis and Characterization
- Studies focused on the synthesis and characterization of similar compounds, including isotopic labeling and pharmacological profiling, indicate the compound's potential in advanced pharmaceutical research (Matloubi et al., 2002).
Irreversible Antagonist Behavior
- Research into YM022, a similar compound, showed its behavior as an irreversible antagonist for the CCK-B receptor, indicating a unique pharmacological profile useful for specific therapeutic applications (Dunlop et al., 1997).
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(13-17(18)25)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSYODLRQTTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.